molecular formula C18H13ClN4O2S B2515867 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 536715-12-5

2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No.: B2515867
CAS No.: 536715-12-5
M. Wt: 384.84
InChI Key: FIJUGXJKRHSXSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(4-Chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a pyrimidoindole derivative characterized by a 4-chlorophenyl group at the 3-position, a thioether linkage at the 2-position, and an acetamide side chain (C25H19ClN4O2S; ChemSpider ID: 536715-23-8) . This compound belongs to a class of Toll-like Receptor 4 (TLR4) modulators, with structural modifications designed to optimize selectivity and potency. Its synthesis typically involves coupling reactions mediated by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or similar activating agents, followed by purification via silica gel chromatography or reverse-phase methods .

Biological studies indicate its role in suppressing TLR4-mediated inflammatory responses, as evidenced by reduced IL-6 and CCL5 cytokine levels in murine and human primary cells .

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O2S/c19-10-5-7-11(8-6-10)23-17(25)16-15(22-18(23)26-9-14(20)24)12-3-1-2-4-13(12)21-16/h1-8,21H,9H2,(H2,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJUGXJKRHSXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC(=O)N)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The structure of the compound includes a pyrimido-indole core with a thioacetamide functional group. This unique architecture suggests diverse interactions with biological targets.

The mechanism of action for this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus modulating biochemical pathways.
  • Receptor Interaction : It could act as an agonist or antagonist at certain receptors, influencing cellular responses.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against various pathogens. The MIC values for some derivatives range from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
CompoundPathogenMIC (μg/mL)
7bS. aureus0.22
7bS. epidermidis0.25

Antiviral Activity

Heterocyclic compounds similar to the target compound have been studied for their antiviral properties:

  • A review highlighted several N-heterocycles as promising antiviral agents, particularly against RNA viruses .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored:

  • Studies on related thiazolidinone derivatives showed significant inhibition of enzymes like acetylcholinesterase (AChE), which is crucial in neuropharmacology .

Case Studies

  • Antibacterial Evaluation :
    A study evaluated the antibacterial activity of synthesized derivatives similar to the target compound. The derivatives demonstrated strong activity against Gram-positive bacteria, with some achieving MIC values as low as 0.22 μg/mL .
  • Antiviral Screening :
    Another investigation focused on the antiviral efficacy of pyrimido-indole derivatives against Hepatitis C virus (HCV). The derivatives exhibited IC50 values indicating substantial antiviral effects .
  • Enzyme Inhibition Studies :
    A series of compounds were tested for their ability to inhibit AChE and urease, revealing promising results that suggest potential therapeutic applications in treating diseases like Alzheimer’s and infections requiring urease inhibition .

Scientific Research Applications

The biological activities associated with 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide include:

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial properties. For instance:

CompoundPathogenMIC (μg/mL)
7bStaphylococcus aureus0.22
7bStaphylococcus epidermidis0.25

These findings suggest that the compound could be effective against various Gram-positive bacteria.

Antiviral Activity

Studies have highlighted the potential antiviral properties of heterocyclic compounds similar to this target compound. A review identified several N-heterocycles as promising antiviral agents, particularly against RNA viruses.

Enzyme Inhibition Studies

The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) has been explored extensively. Compounds in the same class have shown significant inhibition rates, indicating potential therapeutic applications in treating neurodegenerative diseases.

Case Studies

  • Antibacterial Evaluation : A study focused on synthesized derivatives similar to the target compound demonstrated strong antibacterial activity against Gram-positive bacteria, achieving MIC values as low as 0.22 μg/mL.
  • Antiviral Screening : Another investigation assessed the antiviral efficacy of pyrimido-indole derivatives against Hepatitis C virus (HCV), revealing substantial antiviral effects with IC50 values indicative of their potential as antiviral agents.
  • Enzyme Inhibition Studies : A series of compounds were tested for their ability to inhibit AChE and urease, yielding promising results that suggest possible therapeutic roles in treating conditions requiring urease inhibition or addressing cognitive decline associated with Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Their Impact

The pyrimidoindole scaffold allows extensive derivatization. Key structural variations among analogs include:

Compound Name Substituents (R1, R2, R3) Key Structural Features Reference
Target Compound R1: 4-Cl-phenyl; R2: H; R3: Acetamide 4-Cl-phenyl enhances lipophilicity
Compound 40 R1: Phenyl; R2: Ethynyl; R3: Cyclohexyl Ethynyl group may sterically hinder TLR4 binding
Compound 42 R1: Phenyl; R2: Methyl; R3: Cyclohexyl Methyl at R2 increases metabolic stability
Compound 39 R1: Naphthyl; R3: Cyclohexyl Naphthyl group improves π-π stacking interactions
Compound 47c R2: Dodecyl; R3: Acid Long alkyl chain reduces solubility
Compound 33 () R3: Trifluoromethoxy-phenyl Electron-withdrawing groups alter electronic profile
  • 4-Chlorophenyl vs. Phenyl/Naphthyl : The 4-Cl-phenyl group in the target compound improves TLR4 affinity compared to unsubstituted phenyl (e.g., compound 42) but reduces activity relative to bulkier naphthyl derivatives (compound 39) due to steric effects .
  • Acetamide vs. Cyclohexylamide : Cyclohexylamide derivatives (e.g., compound 42) exhibit higher metabolic stability but lower aqueous solubility compared to the acetamide side chain .

Toxicity Profiles

  • The target compound maintains >80% cell viability in HepG2 and bone marrow-derived dendritic cells (BMDCs) at 10 μM, outperforming compound 40 (65% viability in HepG2) .
  • Electron-deficient groups (e.g., trifluoromethoxy in ) may introduce metabolic liabilities, though specific toxicity data are unavailable .

Preparation Methods

Cyclocondensation of Indole Derivatives

Indole-3-carbaldehyde derivatives undergo cyclocondensation with substituted pyrimidines in polar aprotic solvents. For example, refluxing indole-3-carbaldehyde with 4-chlorophenylguanidine in dimethylformamide (DMF) at 120°C for 12 hours yields the dihydro-3H-pyrimidoindole intermediate. Key parameters include:

Parameter Condition Yield Source
Solvent DMF 78%
Temperature 120°C
Reaction Time 12 hours
Catalyst None

Thioxo Intermediate Generation

The 2-thioxo derivative is critical for subsequent thioether formation. Treatment of the cyclized product with phosphorus pentasulfide (P₂S₅) in anhydrous toluene at 80°C for 6 hours introduces the thione group. Alternative methods use thiourea in ethanol under reflux.

Functionalization at the 3-Position

The 4-chlorophenyl group at the 3-position is introduced via electrophilic aromatic substitution or Suzuki coupling.

Electrophilic Substitution

Reacting the pyrimidoindole core with 4-chlorobenzenediazonium chloride in acetic acid at 0–5°C affords the 3-(4-chlorophenyl) derivative in 58% yield.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki coupling using 4-chlorophenylboronic acid and bis(triphenylphosphine)palladium(II) dichloride in dioxane/water (3:1) at 90°C achieves higher regioselectivity (82% yield).

Purification and Characterization

Chromatographic Methods

  • Silica Gel Chromatography : Elution with ethyl acetate/hexane (1:1) removes unreacted starting materials.
  • Reverse-Phase HPLC : A C18 column with acetonitrile/water (70:30) resolves the target compound to >98% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO- d₆ ): δ 8.21 (s, 1H, indole-H), 7.89–7.42 (m, 4H, Ar-H), 4.12 (s, 2H, CH₂), 3.78 (s, 3H, N-CH₃).
  • HRMS : Calculated for C₂₀H₁₅ClN₄O₂S [M+H]⁺: 433.0521; Found: 433.0518.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range Source
Cyclocondensation Single-step, high atom economy Requires high temperatures 65–78%
Suzuki Coupling Regioselective, mild conditions Costly catalysts 75–82%
Thiol-Ether Alkylation Scalable, minimal byproducts Sensitivity to moisture 65–72%

Industrial-Scale Considerations

Solvent Recovery

DMF and DMSO are recycled via distillation, reducing waste and cost.

Catalytic Efficiency

Palladium catalysts are recovered using polymer-supported scavengers, achieving 90% reuse efficiency.

Unresolved Challenges and Innovations

  • Byproduct Formation : Oxidative dimerization of the thiol intermediate remains problematic, necessitating inert atmospheres.
  • Green Chemistry : Recent advances employ microwave-assisted synthesis to reduce reaction times by 40%.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the construction of the pyrimidoindole core via condensation between indole derivatives and chlorophenyl-substituted pyrimidinones. Key steps include thioether formation (using thiourea or thioacetamide) and subsequent acylation. Reaction conditions (e.g., anhydrous DMF at 80–100°C) and catalysts (e.g., triethylamine) are critical for yield optimization. Purification employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Analytical validation via HPLC (≥95% purity) and NMR (to confirm absence of by-products) is essential .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirms aromatic proton environments (e.g., 4-chlorophenyl signals at δ 7.4–7.6 ppm) and acetamide carbonyl resonance (δ ~170 ppm).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z ~438.1).
  • FT-IR : Identifies thioamide (C=S stretch at ~680 cm⁻¹) and carbonyl (C=O at ~1650 cm⁻¹) functional groups.
  • X-ray crystallography (if crystals are obtainable) resolves absolute configuration .

Advanced Research Questions

Q. How can researchers identify and validate biological targets for this compound in therapeutic contexts?

  • Methodological Answer :

  • In silico docking : Screen against protein databases (e.g., PDB) to predict binding affinity to kinases or DNA topoisomerases.
  • Enzyme inhibition assays : Test activity against purified targets (e.g., EGFR kinase) using fluorescence-based assays (IC50 determination).
  • Cellular assays : Evaluate antiproliferative effects in cancer cell lines (e.g., MTT assay) with dose-response curves. Cross-validate results with knockout models or siRNA silencing to confirm target specificity .

Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance bioactivity?

  • Methodological Answer :

  • Substituent modification : Synthesize analogs with varied substituents (e.g., replacing 4-chlorophenyl with fluorophenyl or methoxy groups) to assess impact on solubility and binding.
  • Bioisosteric replacement : Exchange the thioacetamide moiety with carboxamide or sulfonamide groups to modulate metabolic stability.
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interaction points. Validate analogs via in vitro cytotoxicity assays (e.g., against HeLa cells) .

Q. How should researchers address contradictory bioactivity data across different studies?

  • Methodological Answer :

  • Standardize assays : Ensure consistent cell lines (e.g., ATCC-verified), culture conditions, and compound concentrations.
  • Control for solubility : Use DMSO stocks (<0.1% final concentration) and confirm solubility via dynamic light scattering (DLS).
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates. Publish raw data and protocols for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.